(5E)-5-[[3-[(2-fluorophenyl)methoxy]phenyl]methylidene]imidazolidine-2,4-dione
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Overview
Description
(5E)-5-[[3-[(2-fluorophenyl)methoxy]phenyl]methylidene]imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C17H13FN2O3 and its molecular weight is 312.29 g/mol. The purity is usually 95%.
The exact mass of the compound 5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione is 312.09102044 g/mol and the complexity rating of the compound is 494. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
A significant application of derivatives of 5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione is in antimicrobial activity. Studies have shown that compounds synthesized from this chemical, such as chlorobenzyl benzylidene imidazolidinediones and fluorobenzyl benzylidene thiazolidinediones, exhibit antimicrobial activity against various microorganisms like Candida albicans, Neurospora crassa, Staphylococcus aureus, Mycobacterium smegmatis, and Escherichia coli (Lima et al., 1992).
Antidepressant Activity
Derivatives of 5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione have been synthesized and evaluated for antidepressant activity. For example, 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione, derived from this compound, has shown potential antidepressant activity in mice, with a mechanism different from traditional antidepressants (Wessels et al., 1980).
Anti-inflammatory and Analgesic Activities
Compounds synthesized from imidazolidinediones, including derivatives of 5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione, have been evaluated for their anti-inflammatory and analgesic activities. Studies have shown effectiveness against carrageenan-induced rat paw edema and analgesic activity in albino mice (Khalifa & Abdelbaky, 2008).
Anticancer Potential
Novel derivatives of imidazolidinedione, including those related to 5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione, have been synthesized and assessed for their potential as anticancer agents. These compounds have shown significant cytotoxicity against human tumor cell lines, indicating their potential in cancer treatment (Penthala et al., 2011).
Antioxidant Properties
Derivatives of imidazolidinedione, related to 5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione, have been studied for their antioxidant properties. Research indicates that these compounds can act as effective antioxidants (Mohammed et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(5E)-5-[[3-[(2-fluorophenyl)methoxy]phenyl]methylidene]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c18-14-7-2-1-5-12(14)10-23-13-6-3-4-11(8-13)9-15-16(21)20-17(22)19-15/h1-9H,10H2,(H2,19,20,21,22)/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSFEHDTTVYIAU-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=C3C(=O)NC(=O)N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)/C=C/3\C(=O)NC(=O)N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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